2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thienopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the mercapto group: This step often involves the use of thiolating agents such as thiourea or hydrogen sulfide.
Attachment of the 4-methylphenyl group: This can be done via electrophilic aromatic substitution reactions.
Incorporation of the tetrahydrofuran-2-ylmethyl group: This step may involve nucleophilic substitution reactions using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of efficient purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under mild conditions to modify the thieno[2,3-d]pyrimidine core.
Substitution: The aromatic ring and the tetrahydrofuran moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Modified thieno[2,3-d]pyrimidine derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Drug Development:
Antimicrobial Activity: Investigation of its activity against various pathogens.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.
Mercapto-substituted compounds: Compounds with mercapto groups attached to different core structures.
Uniqueness
Structural Complexity: The presence of multiple functional groups and a complex core structure.
Biological Activity: Unique interactions with biological targets due to its specific structure.
This outline provides a comprehensive overview of the compound
Properties
IUPAC Name |
5-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-11-4-6-12(7-5-11)14-10-24-16-15(14)17(21)20(18(23)19-16)9-13-3-2-8-22-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORYHQKUKLTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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